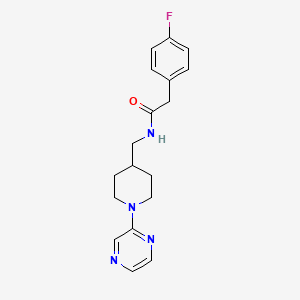
2-(4-fluorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H21FN4O and its molecular weight is 328.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-fluorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a fluorophenyl group, a piperidine moiety, and a pyrazine derivative, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C20H23FN4O, with a molecular weight of approximately 354.4 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H23FN4O |
| Molecular Weight | 354.4 g/mol |
| CAS Number | 1396715-63-1 |
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrazole derivatives demonstrated effective inhibition against various pathogens, showcasing minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL . This suggests that the compound may have similar or enhanced activity against bacterial strains, including Staphylococcus aureus.
Cytotoxicity and Cancer Research
The compound's activity in cancer therapy has also been explored. Piperidine derivatives have shown promise in inducing apoptosis in cancer cell lines, with some studies reporting better cytotoxicity than established drugs such as bleomycin . The mechanism often involves the modulation of specific cellular pathways, potentially through interactions with DNA or protein targets.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. For instance, related compounds have been identified as effective inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR . Such properties indicate the compound's potential utility in treating diseases where these enzymes play critical roles.
Neuropharmacological Effects
Given the presence of the piperidine moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in conditions like Alzheimer's disease where acetylcholinesterase inhibition is beneficial .
The biological activity of this compound likely involves multiple mechanisms:
- Receptor Binding : The compound may interact with various receptors through hydrophobic interactions and hydrogen bonding.
- Enzyme Modulation : Inhibition of key enzymes involved in cellular processes could lead to altered metabolic pathways.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function could explain its antimicrobial efficacy.
Study on Antimicrobial Efficacy
In a comparative study, derivatives similar to the target compound were tested against common pathogens. The findings highlighted significant antibacterial activity and low toxicity profiles, making them suitable candidates for further development .
Cancer Cell Line Testing
Another study evaluated the cytotoxic effects of piperidine derivatives on various cancer cell lines. Results indicated that certain modifications led to enhanced apoptosis induction compared to traditional chemotherapeutics .
Neuropharmacological Assessment
Research into the neuropharmacological properties revealed that compounds containing the piperidine structure exhibited dual inhibition of cholinesterases, which is crucial for managing Alzheimer's disease symptoms .
特性
IUPAC Name |
2-(4-fluorophenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O/c19-16-3-1-14(2-4-16)11-18(24)22-12-15-5-9-23(10-6-15)17-13-20-7-8-21-17/h1-4,7-8,13,15H,5-6,9-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILYCZOBDVKYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=C(C=C2)F)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














